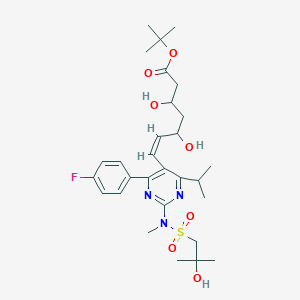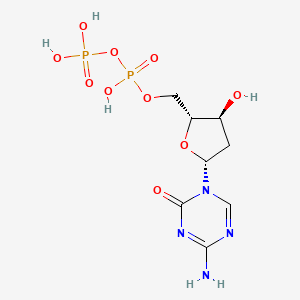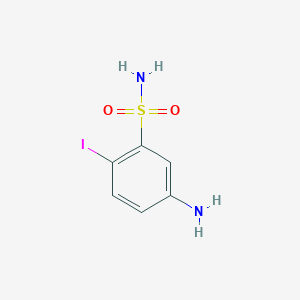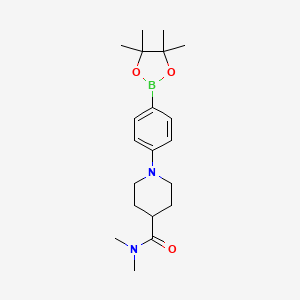![molecular formula C12H18N5O8P B13844921 [(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylguanosine 5’-Monophosphate is a purine ribonucleoside 5’-monophosphate that features N,N-dimethylguanine as its nucleobase This compound is a derivative of guanosine 5’-monophosphate, where the guanine base is dimethylated at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylguanosine 5’-Monophosphate typically involves the methylation of guanosine 5’-monophosphate. The reaction is carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction conditions often include an aqueous or organic solvent system, and the reaction is conducted at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N,N-Dimethylguanosine 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization, chromatography, or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylguanosine 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobase, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, amines, and other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the nucleobase or the phosphate group.
Reduction: Reduced forms of the nucleobase or the phosphate group.
Substitution: Substituted derivatives at the nucleobase or the phosphate group.
Scientific Research Applications
N,N-Dimethylguanosine 5’-Monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside and nucleotide chemistry, including reaction mechanisms and synthesis.
Biology: Investigated for its role in RNA modification and its potential effects on RNA stability and function.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N,N-Dimethylguanosine 5’-Monophosphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethylguanosine 5’-Monophosphate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Comparison:
Guanosine 5’-Monophosphate: Lacks the dimethylation at the nitrogen atoms, resulting in different chemical and biological properties.
N2-Methylguanosine 5’-Monophosphate: Contains a single methyl group, leading to distinct reactivity and interactions.
N2,N2-Dimethylguanosine 5’-Monophosphate(1-) Residue: An anionic form of the compound, which can exhibit different solubility and reactivity characteristics .
N,N-Dimethylguanosine 5’-Monophosphate stands out due to its unique dimethylation, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H18N5O8P |
|---|---|
Molecular Weight |
391.27 g/mol |
IUPAC Name |
[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7?,8?,11-/m1/s1 |
InChI Key |
IWJFVRMOIKWYNZ-VTFQDDHLSA-N |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)




![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)

![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)

